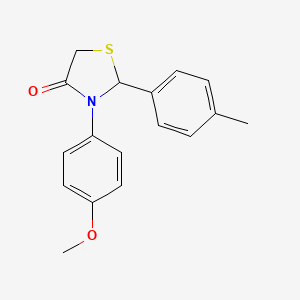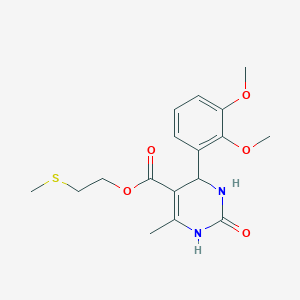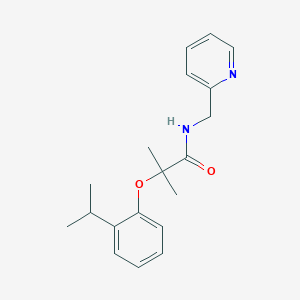
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone compound that has been widely studied for its potential therapeutic applications. It is a heterocyclic compound that contains a thiazolidine ring and a carbonyl group, making it a versatile molecule for drug discovery. In
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to be mediated by its interaction with various cellular targets. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including topoisomerase, cyclooxygenase, and lipoxygenase. This compound also activates the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cancer cell proliferation, induces apoptosis, and blocks cell cycle progression. In vivo studies have shown that this compound reduces tumor growth in animal models of cancer and reduces inflammation in animal models of inflammatory diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity, as well as its versatile chemical structure. This compound can be easily modified to produce analogs with different pharmacological properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
For research on 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one include investigating its mechanism of action, developing analogs with improved properties, studying its use in combination with other drugs, and conducting clinical trials in humans.
合成法
The synthesis of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one can be achieved by condensing 4-methoxybenzaldehyde and 4-methylbenzylamine with thiourea in the presence of acetic acid. The resulting product is then oxidized with hydrogen peroxide to form this compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound in the laboratory.
科学的研究の応用
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-3-5-13(6-4-12)17-18(16(19)11-21-17)14-7-9-15(20-2)10-8-14/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKAIDBJMOWTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)

![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5209932.png)


![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)